molecular formula C8H5NO4 B12899086 2-Nitro-1-benzofuran-4-ol CAS No. 40024-31-5

2-Nitro-1-benzofuran-4-ol

Cat. No.: B12899086
CAS No.: 40024-31-5
M. Wt: 179.13 g/mol
InChI Key: OAKWOXQUACOWHQ-UHFFFAOYSA-N
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Description

2-Nitrobenzofuran-4-ol is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by a benzofuran ring substituted with a nitro group at the 2-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzofuran-4-ol typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) and acetic anhydride (Ac₂O). Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of 2-Nitrobenzofuran-4-ol may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The biological activity of 2-Nitrobenzofuran-4-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 2-Nitrobenzofuran-4-ol is unique due to the presence of both the nitro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

40024-31-5

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

2-nitro-1-benzofuran-4-ol

InChI

InChI=1S/C8H5NO4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H

InChI Key

OAKWOXQUACOWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)[N+](=O)[O-])O

Origin of Product

United States

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